2-Nitro-1H-1-benzothiophen-1-one
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Overview
Description
2-Nitro-1H-1-benzothiophen-1-one is an organic compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring The nitro group attached to the benzothiophene ring significantly influences its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1H-1-benzothiophen-1-one can be achieved through several methods. One common approach involves the nitration of 1-benzothiophene-1-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1H-1-benzothiophen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 2-Amino-1H-1-benzothiophen-1-one.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones of this compound.
Scientific Research Applications
2-Nitro-1H-1-benzothiophen-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzothiophene derivatives, which are used in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development, particularly in designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1H-1-benzothiophen-1-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: The parent compound without the nitro group.
2-Amino-1H-1-benzothiophen-1-one: The reduced form of 2-Nitro-1H-1-benzothiophen-1-one.
Benzofuran: A structurally similar compound with an oxygen atom instead of sulfur.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it a valuable intermediate in various synthetic transformations. Additionally, its potential biological activities make it a promising candidate for drug development and other applications.
Properties
CAS No. |
64474-02-8 |
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Molecular Formula |
C8H5NO3S |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
2-nitro-1-benzothiophene 1-oxide |
InChI |
InChI=1S/C8H5NO3S/c10-9(11)8-5-6-3-1-2-4-7(6)13(8)12/h1-5H |
InChI Key |
VRESDISOVFMXDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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